1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione
Description
1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spirocyclic indole-thiazolidine hybrid compound characterized by a benzyl group at the indole nitrogen and a 3-fluoro-4-methylphenyl substituent at the 3' position of the thiazolidine ring. Key characteristics include a molecular weight of ~418.49 g/mol, logP of 4.82 (indicating high lipophilicity), and a polar surface area of 31.04 Ų, suggesting moderate hydrogen-bonding capacity .
Properties
Molecular Formula |
C24H19FN2O2S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
1'-benzyl-3-(3-fluoro-4-methylphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C24H19FN2O2S/c1-16-11-12-18(13-20(16)25)27-22(28)15-30-24(27)19-9-5-6-10-21(19)26(23(24)29)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |
InChI Key |
IXNIICQIVOEAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione typically involves multi-step organic reactions. One common approach is the Fischer indolisation followed by N-alkylation. This method is rapid, high-yielding, and operationally straightforward . The reaction conditions often involve the use of aryl hydrazines, ketones, and alkyl halides as starting materials, with microwave irradiation to accelerate the process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques would be essential in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or composites.
Mechanism of Action
The mechanism of action of 1-Benzyl-3’-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with molecular targets such as enzymes or receptors. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes critical data for 1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione and related analogs:
*Inferred from E897-0166 ; †Estimated based on methoxy group’s polarity; ‡Trifluoromethyl increases logP.
Substituent Effects on Physicochemical Properties
- Fluorine and Methyl Groups : The 3-fluoro-4-methylphenyl substituent in the target compound combines electron-withdrawing (fluoro) and electron-donating (methyl) effects. This contrasts with 3'-(4-methoxyphenyl) analogs (e.g., CAS 59618-77-8), where the methoxy group enhances polarity (lower logP ~3.5 vs. 4.82 in the target) .
- Trifluoromethyl Analogs: Compounds like 1-Benzyl-3'-[3-(trifluoromethyl)phenyl]-...
Spectral and Functional Group Analysis
Biological Activity
The compound 1-Benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule characterized by its unique spiro structure that combines indole and thiazolidine moieties. This structural complexity suggests a range of potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The compound features several notable structural elements:
- Indole Ring : Known for its diverse biological activities, including antidepressant and anticancer effects.
- Thiazolidine Moiety : Often associated with antidiabetic properties.
- Fluorinated Aromatic Ring : May enhance lipophilicity and biological interactions.
These components collectively contribute to the compound's potential efficacy in various therapeutic areas.
Antimicrobial Properties
Research indicates that compounds similar to 1-benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : The presence of the thiazolidine ring may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
- Efficacy Against Pathogens : Preliminary studies suggest effectiveness against a variety of bacterial strains and fungi, indicating broad-spectrum antimicrobial potential.
Anticancer Activity
The structural features of this compound also suggest possible anticancer activity:
- Indole Derivatives : Many indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis.
- Thiazolidine Influence : The thiazolidine component may enhance the compound's interaction with cancer cell receptors or pathways involved in tumor growth.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 1-benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione, a comparison with structurally similar compounds is informative:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoroindole | Fluorinated indole | Antimicrobial |
| Thiazolidinedione | Thiazolidine ring | Antidiabetic |
| Benzothiazoles | Benzothiazole core | Anticancer |
This table highlights how variations in structure can influence biological activity.
Study 1: Antimicrobial Efficacy
A study conducted on compounds related to 1-benzyl-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that these compounds could serve as effective alternatives to traditional antibiotics.
Study 2: Anticancer Potential
In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways. Further research is necessary to elucidate the specific pathways involved and to assess the in vivo efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
